Cas no 5240-72-2 ({bicyclo[2.2.1]heptan-2-yl}methanol)
{bicyclo[2.2.1]heptan-2-yl}methanol Chemical and Physical Properties
Names and Identifiers
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- Bicyclo[2.2.1]heptan-2-ylmethanol
- Bicyclo[2.2.1]heptane-2-methanol
- Norbornane-2-methanol
- 2-Norbornanemethanol
- 3-bicyclo[2.2.1]heptanylmethanol
- 2-Hydroxymethylbicyclo[2.2.1]heptane
- {bicyclo[2.2.1]heptan-2-yl}methanol
- SCHEMBL75491
- EINECS 226-041-6
- BRN 2203428
- Bicyclo(2,2,1)heptane-2-carbinol
- 2-Norbornylmethanol
- NSC 53599
- EC-1207
- Bicyclo[2.2.1]hheptane-2-methanol
- Bicyclo[2.2.1]hept-2-ylmethanol #
- NSC 55693
- Bicyclo(2.2.1)heptane-2-methanol
- 2-(Hydroxymethyl)norcamphane
- 2-06-00-00062 (Beilstein Handbook Reference)
- 2-Hydroxymethylnorcamphane
- AKOS009075809
- 2-(Hydroxymethyl)norbornane
- Z147642452
- SY053617
- 2-Norkamfanylmethanol [Czech]
- CC 1207
- NS00045323
- 2-Hydroxymethylbicyclo(2.2.1)heptane
- MFCD00074722
- bicyclo[2.2.1]hept-2-yl-methanol
- 2-Norcamphanylmethanol
- 5240-72-2
- 2-(Hydroxymethyl)bicyclo[2.2.1]heptane
- 2-Norcamphanemethanol
- A870994
- NSC-55693
- 2-norbornane methanol
- NSC-53599
- EN300-22337
- 2-Norkamfanylmethanol
- 2-bicyclo[2.2.1]heptanylmethanol
- 2-Hydroxymethylnorbornane
- N0553
- WLN: L55 ATJ C1Q
- 2-Norcamphane methanol
- DTXSID70875762
- Bicyclo[2.2.1]heptane-2-carbinol
- Experimental chemotherapeutant 1,207
- NSC55693
- (Bicyclo[2.2.1]hept-2-yl)methanol
- CPC 1207
- AI3-08982
- Methanol, 2-norbornane-
- LS-13473
- FT-0622957
- NSC53599
- 2-NorbornanemethanolMixture of inner and outer shapes
- DB-003095
-
- MDL: MFCD00074722
- Inchi: 1S/C8H14O/c9-5-8-4-6-1-2-7(8)3-6/h6-9H,1-5H2
- InChI Key: LWHKUVOYICRGGR-UHFFFAOYSA-N
- SMILES: OCC1CC2CCC1C2
Computed Properties
- Exact Mass: 126.10400
- Monoisotopic Mass: 126.104465066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 111
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.8
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- Color/Form: Not determined
- Density: 0.942 g/mL at 25 °C(lit.)
- Boiling Point: 108°C/25mmHg(lit.)
- Flash Point: Fahrenheit: 183.2 ° f < br / > Celsius: 84 ° C < br / >
- Refractive Index: n20/D 1.49(lit.)
- PSA: 20.23000
- LogP: 1.41490
- Solubility: Not determined
{bicyclo[2.2.1]heptan-2-yl}methanol Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H227-H302-H311-H315-H319
- Warning Statement: P210-P264-P270-P280-P301+P312+P330-P302+P352+P312+P361+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P405-P501
- Hazardous Material transportation number:UN 2810 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26; S36/37/39; S45
- RTECS:RB7350000
-
Hazardous Material Identification:
- HazardClass:6.1(b)
- PackingGroup:III
- Packing Group:III
- Hazard Level:6.1(b)
- Safety Term:6.1(b)
- Packing Group:III
- Risk Phrases:R20/21/22; R36/37/38
{bicyclo[2.2.1]heptan-2-yl}methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N855503-100mg |
Norbornane-2-methanol |
5240-72-2 | 98% | 100mg |
694.80 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 109398-25ML |
{bicyclo[2.2.1]heptan-2-yl}methanol |
5240-72-2 | 25ml |
¥905.97 | 2023-12-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 109398-100ML |
{bicyclo[2.2.1]heptan-2-yl}methanol |
5240-72-2 | 100ml |
¥2022.11 | 2023-12-10 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032894-25ml |
{bicyclo[2.2.1]heptan-2-yl}methanol |
5240-72-2 | 97% | 25ml |
¥854 | 2022-09-30 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032894-100ml |
{bicyclo[2.2.1]heptan-2-yl}methanol |
5240-72-2 | 97% | 100ml |
¥2699 | 2022-09-30 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032894-100mg |
{bicyclo[2.2.1]heptan-2-yl}methanol |
5240-72-2 | 97% | 100mg |
¥688 | 2022-09-30 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N36350-25ml |
Bicyclo[2.2.1]heptan-2-ylmethanol |
5240-72-2 | 97% | 25ml |
¥428.0 | 2022-04-27 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N0553-25ML |
Norbornane-2-methanol (endo- and exo- mixture) |
5240-72-2 | >95.0%(GC) | 25ml |
¥730.00 | 2023-09-07 | |
| Chemenu | CM202384-5g |
Bicyclo[2.2.1]heptane-2-methanol |
5240-72-2 | 95% | 5g |
$707 | 2022-09-29 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | XS646-5ml |
{bicyclo[2.2.1]heptan-2-yl}methanol |
5240-72-2 | 95.0%(GC) | 5ml |
¥310.0 | 2022-06-10 |
{bicyclo[2.2.1]heptan-2-yl}methanol Suppliers
{bicyclo[2.2.1]heptan-2-yl}methanol Related Literature
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Bicyclic monoterpenoids
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Monoterpenoids Bicyclic monoterpenoids
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
Additional information on {bicyclo[2.2.1]heptan-2-yl}methanol
Comprehensive Overview of {bicyclo[2.2.1]heptan-2-yl}methanol (CAS No. 5240-72-2): Properties, Applications, and Industry Insights
{bicyclo[2.2.1]heptan-2-yl}methanol (CAS No. 5240-72-2) is a specialized organic compound featuring a bicyclic structure with a hydroxyl-functionalized side chain. This unique molecular architecture, combining a norbornane skeleton (bicyclo[2.2.1]heptane) with a hydroxymethyl group, grants it distinct physicochemical properties. The compound's steric hindrance and rigid framework make it valuable in asymmetric synthesis, fragrance formulations, and polymer modification. Recent studies highlight its role as a chiral building block in pharmaceuticals, aligning with the growing demand for enantioselective catalysts and green chemistry solutions.
In the context of sustainable chemistry, researchers are exploring {bicyclo[2.2.1]heptan-2-yl}methanol as a bio-derived intermediate. Its low toxicity profile and biodegradability address concerns raised by regulatory bodies like REACH and EPA. The compound's hydrogen-bonding capacity enables applications in supramolecular chemistry, particularly in designing self-assembling materials—a hot topic in nanotechnology forums. Analytical techniques such as GC-MS and NMR spectroscopy confirm its high purity (>98%), a critical parameter for fine chemical synthesis.
The fragrance industry leverages {bicyclo[2.2.1]heptan-2-yl}methanol for its woody-amber olfactory notes, capitalizing on consumer trends favoring long-lasting perfumes. Patent analyses reveal its incorporation in niche fragrance compositions, often paired with sandalwood analogs. Meanwhile, material scientists utilize its bulky substituent effect to modify epoxy resins, enhancing thermal stability—a key requirement for electric vehicle components and aerospace composites.
From a commercial perspective, CAS 5240-72-2 suppliers emphasize custom synthesis options to meet diverse industrial needs. The compound's derivatization potential (e.g., esterification to {bicyclo[2.2.1]heptan-2-yl}methyl acetate) expands its utility in flavor enhancers and plasticizers. Quality control protocols typically include HPLC purity testing and residual solvent analysis, reflecting stringent GMP standards demanded by pharmaceutical excipient applications.
Emerging research explores {bicyclo[2.2.1]heptan-2-yl}methanol in metal-organic frameworks (MOFs) for carbon capture—a trending topic in climate tech discussions. Its conformational rigidity assists in creating porous structures with high CO2 adsorption selectivity. Furthermore, computational chemistry studies model its molecular dipole moment (2.1–2.3 D) to predict solvation behaviors, supporting AI-driven molecular design initiatives.
Storage recommendations for 5240-72-2 specify argon-purged containers at ≤4°C to prevent oxidative degradation. Safety Data Sheets classify it as non-hazardous under normal handling conditions, though PPE guidelines recommend nitrile gloves due to potential skin irritation. These precautions align with ESG compliance metrics increasingly prioritized by chemical manufacturers.
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